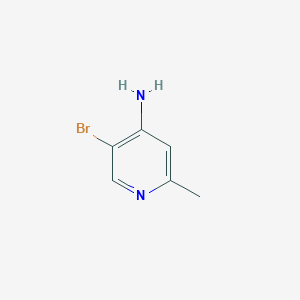

4-Amino-5-Bromo-2-Methylpyridine

Vue d'ensemble

Description

4-Amino-5-Bromo-2-Methylpyridine is a pyridine derivative that has been explored in various scientific studies for its molecular structure, synthesis methods, chemical reactions, and properties. This compound serves as an important intermediate in pharmaceutical and chemical synthesis, offering a framework for the development of more complex molecules.

Synthesis Analysis

The synthesis of 4-Amino-5-Bromo-2-Methylpyridine and its derivatives often involves palladium-catalyzed reactions, such as the Suzuki cross-coupling reaction, to achieve the desired brominated and amino-substituted pyridine structures with high yield and selectivity. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating the compound's versatility as a precursor in organic synthesis (Ahmad et al., 2017).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyridine derivatives, including those similar to 4-Amino-5-Bromo-2-Methylpyridine, reveal that these compounds often crystallize in specific space groups and are stabilized by hydrogen bonding. The detailed molecular structure has been determined using various spectroscopic techniques and quantum chemical calculations, highlighting the importance of N-H···N and N-H···O hydrogen bonds in stabilizing the crystal structure (Bryndal et al., 2012).

Chemical Reactions and Properties

4-Amino-5-Bromo-2-Methylpyridine undergoes various chemical reactions, including electrophilic substitution and coupling reactions, which are fundamental for synthesizing complex organic molecules. The presence of bromo and amino groups in its structure allows for selective functionalization and modification, leading to a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

The physical properties of 4-Amino-5-Bromo-2-Methylpyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. These properties are influenced by the molecular arrangement and intermolecular interactions within the crystal lattice, which can be elucidated through spectroscopic and X-ray diffraction studies.

Chemical Properties Analysis

The chemical properties of 4-Amino-5-Bromo-2-Methylpyridine, including its reactivity, stability, and interaction with other molecules, are key factors in its utility as an intermediate in organic synthesis. Quantum mechanical and spectroscopic studies provide insights into the electronic structure, vibrational characteristics, and potential energy distribution, offering a comprehensive understanding of its chemical behavior (Abraham et al., 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-Amino-5-Bromo-2-Methylpyridine is used in the synthesis of various chemical compounds. It acts as an intermediate in the formation of diaminopyridines and other mixed compounds through reactions such as amination (Streef & Hertog, 2010). Moreover, it is a key component in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating its versatility in creating a wide array of chemically diverse derivatives (Ahmad et al., 2017).

Pharmaceutical and Biological Applications

In the realm of pharmaceuticals and biology, 4-Amino-5-Bromo-2-Methylpyridine derivatives have been investigated for their biological activities. For instance, certain pyridine derivatives exhibit significant anti-thrombolytic and biofilm inhibition activities, making them potential candidates for therapeutic applications (Ahmad et al., 2017).

Material Science and Corrosion Inhibition

This compound also finds use in material science, specifically in the field of corrosion inhibition. The derivatives of 4-Amino-5-Bromo-2-Methylpyridine have been explored for their potential to prevent corrosion, particularly in mild steel, demonstrating the compound's utility in industrial applications (Mert et al., 2014).

Crystallography and Structural Analysis

Crystallography studies often utilize derivatives of 4-Amino-5-Bromo-2-Methylpyridine to understand molecular interactions and structures. These studies provide valuable insights into the molecular arrangement and bonding patterns, contributing to the broader understanding of chemical and material properties (Gerhardt & Bolte, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWNYHXYPFJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540245 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-Bromo-2-Methylpyridine | |

CAS RN |

10460-50-1 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.